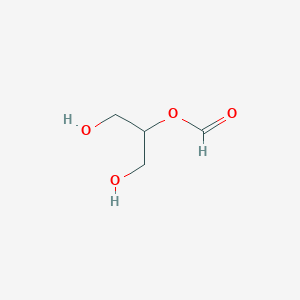

1,3-Dihydroxypropan-2-yl formate

Description

Propriétés

Numéro CAS |

81584-87-4 |

|---|---|

Formule moléculaire |

C4H8O4 |

Poids moléculaire |

120.10 g/mol |

Nom IUPAC |

1,3-dihydroxypropan-2-yl formate |

InChI |

InChI=1S/C4H8O4/c5-1-4(2-6)8-3-7/h3-6H,1-2H2 |

Clé InChI |

LDVVTQMJQSCDMK-UHFFFAOYSA-N |

SMILES canonique |

C(C(CO)OC=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Dicyclohexylcarbodiimide (DCC)-Mediated Esterification

The most widely documented method involves the reaction of glycerol or its protected derivatives with formic acid derivatives using DCC as a coupling agent. In a representative procedure, cis-1,3-benzylidene glycerol (6.99 g, 38.8 mmol) was reacted with diclofenac (11.47 g, 38.7 mmol) in anhydrous dichloromethane (DCM) at 0°C. DCC (10.01 g, 48.5 mmol) and 4-dimethylaminopyridine (DMAP, 0.25 g, 2.0 mmol) were added to facilitate esterification. After stirring for 2 hours, the crude product was purified via silica gel chromatography (20% ethyl acetate/hexanes), yielding 68% of 1,3-dihydroxypropan-2-yl formate as an off-white solid.

Key advantages of this method include:

-

High regioselectivity due to the steric protection of the 1,3-hydroxyl groups by the benzylidene group.

-

Mild reaction conditions (0°C, atmospheric pressure), minimizing side reactions such as oxidation or over-esterification.

-

Compatibility with acid-sensitive substrates , as evidenced by the absence of lactam by-products under optimized conditions.

Analytical Characterization

Enzymatic Catalysis

Hydroxylation of Allyl Alcohol Followed by Formate Esterification

Allyl Alcohol Hydroxylation

A patent by US2739173A describes a two-step process beginning with the hydroxylation of allyl alcohol. In a reactor chamber, allyl alcohol is mixed with formic acid (≥90% concentration) and hydrogen peroxide (20–30%) at 40–50°C. The exothermic reaction produces glycerol mono- and diformates as intermediates, with formic acid acting as both solvent and reagent. Key parameters include:

Intermediate Isolation

The reaction mixture is distilled to remove aqueous formic acid, leaving a residue rich in glycerol formates. Subsequent azeotropic distillation with isopropyl ether dehydrates the formic acid for recycling.

Alcoholysis of Glycerol Formates

The glycerol formate intermediate is reacted with methanol (1:1 molar ratio) in the presence of sulfuric acid (0.1% w/w) at elevated temperatures. Methyl formate (b.p. 31.5–32°C) is distilled off, leaving crude glycerin. Neutralization with NaOH followed by vacuum distillation yields pure glycerin, though the method is adaptable to isolate this compound by halting the reaction post-formate synthesis.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

By-product Formation

The DCC method risks lactam formation (37% yield observed in early trials) due to intramolecular cyclization. This is mitigated by:

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le 2-monoacylglycérol a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme intermédiaire dans la synthèse de lipides complexes et d'autres molécules bioactives.

Biologie : Il joue un rôle dans les études sur le métabolisme des lipides et est utilisé pour étudier les mécanismes d'absorption et de transport des lipides.

Médecine : Le 2-monoacylglycérol est étudié pour ses effets thérapeutiques potentiels, notamment son rôle dans les activités anti-inflammatoires et anticancéreuses.

Industrie : Il est utilisé comme émulsifiant dans l'industrie alimentaire et comme composant dans les formulations cosmétiques.

Mécanisme d'action

Le 2-monoacylglycérol exerce ses effets par le biais de diverses cibles et voies moléculaires :

Métabolisme des lipides : Il est impliqué dans la resynthèse des triglycérides dans l'intestin grêle, facilitant l'absorption des graisses alimentaires.

Transduction du signal : Certains dérivés, tels que le 2-arachidonoylglycérol, agissent comme des ligands endogènes pour les récepteurs cannabinoïdes, influençant divers processus physiologiques.

Applications De Recherche Scientifique

2-Monoacylglycerol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex lipids and other bioactive molecules.

Biology: It plays a role in lipid metabolism studies and is used to investigate the mechanisms of lipid absorption and transport.

Medicine: 2-Monoacylglycerol is studied for its potential therapeutic effects, including its role in anti-inflammatory and anti-cancer activities.

Industry: It is used as an emulsifier in the food industry and as a component in cosmetic formulations.

Mécanisme D'action

2-Monoacylglycerol exerts its effects through various molecular targets and pathways:

Lipid Metabolism: It is involved in the resynthesis of triglycerides in the small intestine, facilitating the absorption of dietary fats.

Signal Transduction: Certain derivatives, such as 2-arachidonoylglycerol, act as endogenous ligands for cannabinoid receptors, influencing various physiological processes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

1,3-Dihydroxypropan-2-yl formate belongs to a broader class of glycerol esters and ethers. Key structural analogues include:

Physicochemical Properties

- Solubility : The formate derivative is more polar and water-soluble than stearate or oleate esters but less hydrophilic than the phosphate salt .

- Stability : Formate esters may hydrolyze more readily under acidic/basic conditions compared to sterically hindered fatty acid esters.

Data Tables

Table 2. Chromatographic Data for Balanites aegyptiaca Seed Oil Esters

| Compound | Retention Time (min) | Peak Area (%) |

|---|---|---|

| 1,3-Dihydroxypropan-2-yl (Z)-octadec-9-enoate | 50.73 | 6.66 |

| 1,3-Dihydroxypropan-2-yl octadeca-9,12-dienoate | 50.47 | 2.65 |

Q & A

Q. What are the optimal synthetic routes for preparing 1,3-dihydroxypropan-2-yl formate with high purity for laboratory use?

Methodological Answer: The compound can be synthesized via esterification of glycerol with formic acid under controlled acidic or enzymatic catalysis. For example, enzymatic methods using lipases (e.g., Candida antarctica lipase B) in non-aqueous media minimize side reactions and improve selectivity . Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol-water mixtures ensures high purity (>98%). Monitor reaction progress using thin-layer chromatography (TLC) with iodine vapor visualization .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- FT-IR : Confirm ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and hydroxyl (-OH) bands at 3300–3500 cm⁻¹ .

- NMR : ¹H NMR (DMSO-d₆) should show peaks for formate ester protons (δ 8.1–8.3 ppm, singlet), glycerol backbone protons (δ 3.4–4.0 ppm), and hydroxyls (δ 4.5–5.5 ppm, exchangeable). ¹³C NMR will display the formate carbonyl at ~160 ppm .

- Mass Spectrometry : ESI-MS in positive mode should yield [M+Na]⁺ at m/z 163.04 (calculated for C₄H₈O₄) .

Q. What are the critical factors affecting the stability of this compound during storage?

Methodological Answer: The compound is hygroscopic and prone to hydrolysis due to its ester group. Store under anhydrous conditions (desiccator with silica gel) at 2–8°C in amber glass vials to prevent photodegradation. Avoid prolonged exposure to acidic/basic environments, which accelerate ester hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to validate shelf-life .

Q. How can researchers quantify this compound in complex mixtures?

Methodological Answer: Use reversed-phase HPLC with a C18 column (e.g., Waters UPLC HSS T3, 1.8 µm) and mobile phases containing 0.1% formic acid/5 mM ammonium formate in acetonitrile-water gradients. UV detection at 210 nm optimizes sensitivity for ester groups. For trace analysis, LC-MS/MS in MRM mode targeting m/z 163 → 85 (formate fragment) enhances specificity .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer: Wear nitrile gloves and safety goggles to avoid skin/eye contact. Use a fume hood to mitigate inhalation risks. The compound may irritate mucous membranes; consult SDS for first-aid measures. Dispose of waste via neutralization with sodium bicarbonate followed by incineration. Conduct a hazard assessment using in silico tools (e.g., EPA TEST) to predict toxicity endpoints .

Advanced Research Questions

Q. How does the stereochemical configuration of this compound influence its reactivity in enzymatic systems?

Methodological Answer: The compound’s glycerol backbone has two chiral centers. Use enantioselective synthesis (e.g., Sharpless dihydroxylation) to produce (R,R)- and (S,S)-isomers. Test reactivity with glycerol kinases or lipases in kinetic assays. Compare and values to determine stereospecificity. Molecular docking (AutoDock Vina) can predict enzyme-substrate binding modes .

Q. What computational strategies can model the degradation pathways of this compound under physiological conditions?

Methodological Answer: Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate hydrolysis activation energies. Simulate pH-dependent degradation using molecular dynamics (MD) in explicit solvent (e.g., TIP3P water model). Validate predictions with LC-MS identification of degradation products (e.g., formic acid and glycerol) .

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

Methodological Answer: Conduct systematic solubility studies using the shake-flask method at 25°C. Measure solubility in polar aprotic (DMSO, DMF), protic (water, methanol), and nonpolar (hexane) solvents. Analyze discrepancies using Hansen solubility parameters (δₐ, δₚ, δₕ) and correlate with molecular dynamics simulations of solvent-solute interactions .

Q. What role does this compound play in lipid bilayer interactions, and how can this be experimentally probed?

Methodological Answer: Incorporate the compound into model lipid bilayers (e.g., DOPC vesicles) and monitor membrane fluidity via fluorescence anisotropy (using DPH probes). Use differential scanning calorimetry (DSC) to assess phase transition temperature shifts. For molecular-level insights, perform neutron scattering or solid-state NMR to study headgroup packing .

Q. How can isotopic labeling (e.g., ¹³C or ²H) of this compound enhance metabolic flux analysis in biological systems?

Methodological Answer: Synthesize ¹³C-labeled derivatives at the formate or glycerol moiety via isotopically enriched precursors. Administer to cell cultures and track incorporation into metabolic pathways (e.g., TCA cycle) using GC-MS or ¹³C-NMR. Quantitate flux ratios (e.g., ) with software like INCA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.